molecular formula C13H13ClO3 B12524347 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- CAS No. 667467-17-6

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy-

Cat. No.: B12524347
CAS No.: 667467-17-6
M. Wt: 252.69 g/mol
InChI Key: MUZDFSGSQKAXSI-UHFFFAOYSA-N
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Description

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- is a chemical compound belonging to the naphthalenol family. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, a chloromethyl group, and two methoxy groups. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- typically involves several steps:

    Starting Material: The synthesis often begins with 1-naphthol, which is commercially available.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chloromethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- can be compared with other naphthalenol derivatives:

    1-Naphthalenol: Lacks the chloromethyl and methoxy groups, making it less reactive in certain chemical reactions.

    2-Naphthalenol: Has the hydroxyl group in a different position, leading to different chemical and biological properties.

    1-Naphthalenol, 3-(methyl)-5,8-dimethoxy-: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

The uniqueness of 1-Naphthalenol, 3-(chloromethyl)-5,8-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

667467-17-6

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

3-(chloromethyl)-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C13H13ClO3/c1-16-11-3-4-12(17-2)13-9(11)5-8(7-14)6-10(13)15/h3-6,15H,7H2,1-2H3

InChI Key

MUZDFSGSQKAXSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=C(C2=C(C=C1)OC)O)CCl

Origin of Product

United States

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